3,4-Dibromophenyl isothiocyanate

描述

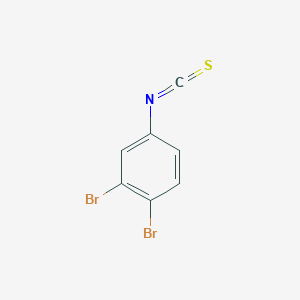

3,4-Dibromophenyl isothiocyanate is a chemical compound with the molecular formula C7H3Br2NS. It is used as a reagent in analytical chemistry and has applications in medicinal chemistry, pharmacology, and organic synthesis. This compound is characterized by the presence of two bromine atoms attached to a phenyl ring, along with an isothiocyanate functional group.

作用机制

Target of Action

Isothiocyanates, in general, are known to have a plethora of health benefits, including antidiabetic, anticancer, analgesic, and cardioprotective effects . They also have the potential to treat neurological disorders and regulate thyroid gland function .

Result of Action

Isothiocyanates are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . Their significance extends to synthetic chemistry, where they serve as valuable synthetic intermediates .

生化分析

Biochemical Properties

3,4-Dibromophenyl isothiocyanate, like other isothiocyanates, exhibits various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . It serves as a valuable platform for versatile transformations .

Cellular Effects

For instance, they can activate the antioxidant response element (ARE)-mediated antioxidant enzyme heme oxygenase-1 (HO-1) induction in human hepatoma HepG2-C8 cells .

Molecular Mechanism

Isothiocyanates are known to affect the function of transcription factors and ultimately the expression of networks of genes . This efficient protection is due to multiple mechanisms, including induction of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibition of proinflammatory responses through the NFκB pathway, induction of cell cycle arrest and apoptosis, effects on heat shock proteins, and inhibition of angiogenesis and metastasis .

Metabolic Pathways

It is known that gut microbiota have the ability to metabolize glucosinolates, generating chemopreventive isothiocyanates .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of isothiocyanates, including 3,4-Dibromophenyl isothiocyanate, can be categorized into three types based on the starting materials and functional groups:

Type A: Derived from primary amines.

Type B: Derived from other nitrogen functional groups.

Type C: Derived from non-nitrogen groups.

A novel method for synthesizing isothiocyanates involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide. This method can be performed using either a one-pot process or a two-step approach .

Industrial Production Methods

Industrial production of this compound typically involves the reaction of 3,4-dibromoaniline with thiophosgene under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the product is purified through recrystallization.

化学反应分析

Types of Reactions

3,4-Dibromophenyl isothiocyanate undergoes various types of chemical reactions, including:

Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, such as amines, to form thioureas.

Addition Reactions: The compound can react with thiols to form thiourethanes through base-catalyzed reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include primary and secondary amines. The reactions are typically carried out in organic solvents such as dimethylbenzene.

Addition Reactions: Thiols and a base catalyst are used, with the reaction often performed at room temperature.

Major Products

Substitution Reactions: Thioureas are the major products formed.

Addition Reactions: Thiourethanes are the primary products.

科学研究应用

3,4-Dibromophenyl isothiocyanate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Employed in proteomics research to study protein interactions and modifications.

Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

Industry: Utilized in the production of specialty chemicals and materials.

相似化合物的比较

3,4-Dibromophenyl isothiocyanate can be compared with other isothiocyanates such as:

- Phenyl isothiocyanate

- Sulforaphane

- Phenyl ethyl isothiocyanate

Uniqueness

- This compound : Unique due to the presence of two bromine atoms on the phenyl ring, which can influence its reactivity and biological activity.

- Phenyl isothiocyanate : Lacks bromine atoms, making it less reactive in certain substitution reactions.

- Sulforaphane : Known for its potent anticancer properties and activation of the Nrf2 pathway.

- Phenyl ethyl isothiocyanate : Exhibits different biological activities due to the presence of an ethyl group.

生物活性

3,4-Dibromophenyl isothiocyanate (DBITC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of DBITC, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

DBITC is an isothiocyanate derivative characterized by the presence of two bromine atoms on the phenyl ring. Its chemical structure can be represented as follows:

Isothiocyanates, including DBITC, are known to exert their biological effects through several mechanisms:

- Antioxidant Activity : DBITC has been shown to enhance antioxidant defenses by upregulating phase II detoxifying enzymes such as glutathione S-transferases (GSTs) and quinone reductase .

- Anti-inflammatory Effects : DBITC inhibits the expression of pro-inflammatory cytokines and enzymes, including COX-2 and iNOS, contributing to its anti-inflammatory properties .

- Anticancer Activity : Studies indicate that DBITC induces apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

Cytotoxicity Studies

The cytotoxic effects of DBITC have been evaluated across various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15.0 | Induction of apoptosis via ROS generation |

| MCF-7 (breast) | 20.5 | Activation of caspase-3 and -7 |

| A549 (lung) | 18.8 | Cell cycle arrest and apoptosis |

| HCT116 (colon) | 12.3 | Inhibition of cell proliferation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that DBITC exhibits potent cytotoxicity against various cancer cell lines.

Case Studies

- Breast Cancer Study : A study conducted on MCF-7 cells revealed that treatment with DBITC resulted in a significant reduction in cell viability, alongside increased apoptosis markers such as Annexin V positivity and caspase activation .

- Lung Cancer Research : Another investigation focused on A549 cells showed that DBITC not only inhibited cell proliferation but also induced G2/M phase arrest, suggesting its potential as a chemotherapeutic agent .

Comparative Analysis with Other Isothiocyanates

DBITC's biological activity has been compared with other well-known isothiocyanates like sulforaphane and allyl isothiocyanate. The following table highlights some comparative aspects:

| Compound | Antioxidant Activity | Cytotoxicity (IC50) | Anti-inflammatory Effects |

|---|---|---|---|

| 3,4-Dibromophenyl ITC | Moderate | 12.3 - 20.5 µM | Strong |

| Sulforaphane | High | 15.0 µM | Moderate |

| Allyl ITC | Low | 25.0 µM | Weak |

This comparison illustrates that DBITC possesses unique advantages in terms of both cytotoxicity and anti-inflammatory effects compared to other isothiocyanates.

属性

IUPAC Name |

1,2-dibromo-4-isothiocyanatobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NS/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDOUGNCWCXGEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。